4-(4-Methoxy-2-methylphenyl)aniline
Description
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQYWCTSDWALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Insights
X-ray crystallography of a related compound, 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone, reveals dihedral angles of 87.78° between phenyl rings and 55.30–84.57° between the aniline and phenyl groups. These angles suggest a non-planar conformation, which impacts intermolecular interactions and solubility .
Comparison with Structural Analogs
Substituent Variations and Reactivity
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce basicity compared to electron-donating groups (e.g., OCH₃ in ), altering reactivity in electrophilic substitution.
- Stereochemical Impact: Substituent positions influence molecular conformation. For example, steric hindrance from 2-methyl groups in this compound reduces ring coplanarity, affecting π-π stacking .
- Catalytic Requirements: Pd-based catalysts are standard for C–N bond formation, but substrates with bulky groups (e.g., 3,4-dimethoxy in ) may require optimized conditions.
Spectroscopic and Physical Properties
- IR/NMR Trends: Compounds with methoxy groups show characteristic C–O stretches near 1250 cm⁻¹. In N-(4-fluorophenyl)-2-methoxy-aniline, the NH₂ group exhibits a broad peak at ~3400 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons due to electron-withdrawing fluorine .
- Thermal Stability: Derivatives with nitro groups (e.g., ) exhibit lower thermal stability compared to methoxy-substituted analogs, as nitro groups are prone to decomposition at elevated temperatures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-(4-Methoxy-2-methylphenyl)aniline?
- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution (NAS) by reacting 4-methoxy-2-methylbromobenzene with aniline derivatives under basic conditions (e.g., NaH/DMF at 80–100°C). Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives is viable for introducing substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound structurally characterized in academic research?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 228.1) .
Q. What common chemical reactions are reported for this compound?
- Oxidation : Forms quinones (e.g., using KMnO₄/H₂SO₄) or carboxylic acids (CrO₃/H₂O) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields cyclohexylamine derivatives .
- Substitution : Electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) introduces nitro groups at ortho/para positions .
Q. What methodologies are used for initial biological activity screening of this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for higher yields?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS reaction rates compared to THF .
- Catalyst Screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yield increase from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours .
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Case Study : Discrepancies in nitration regioselectivity (ortho vs. para) may arise from solvent polarity. Acetic acid favors para-nitro derivatives (70% yield), while H₂SO₄ promotes ortho products (55%) .
- Resolution : Control experiments with standardized conditions (temperature, solvent, stoichiometry) and DFT calculations to map electrostatic potential surfaces .
Q. What computational approaches are used to predict the biological interactions of this compound?
- Molecular Docking : AutoDock Vina models binding to COX-2 (PDB: 3LN1) show hydrogen bonding with Arg120 and hydrophobic interactions with the trifluoromethyl group .
- QSAR Studies : Hammett constants (σ) of substituents correlate with antimicrobial activity (R² = 0.89) .
Q. What are the stability challenges of this compound under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
